molecular formula C12H13NO3 B14065494 Methyl 3-acetamido-3-phenylprop-2-enoate CAS No. 136744-88-2

Methyl 3-acetamido-3-phenylprop-2-enoate

Cat. No.: B14065494
CAS No.: 136744-88-2
M. Wt: 219.24 g/mol
InChI Key: MHZDCUVUBSLVDC-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-3-phenylprop-2-enoate is a functionalized cinnamate derivative offered for research and development purposes. This compound integrates an acetamido group and a methyl ester into a cinnamate scaffold, making it a versatile intermediate in organic synthesis and medicinal chemistry. Compounds featuring the 3-phenylprop-2-enoyl (cinnamoyl) core are of significant interest in pharmaceutical research. For instance, structurally related cinnamoyl anthranilates have been investigated for their potent biological activities, demonstrating promising in vitro antiproliferative effects against various human cancer cell lines, including leukemia . The presence of both the acetamido and ester functional groups on this scaffold provides multiple handles for chemical modification, allowing researchers to explore its potential as a building block for creating novel bioactive molecules . The broader class of nitrogen-containing heterocycles and acetamide derivatives is recognized for a wide spectrum of biological properties, including antimicrobial, antitumour, and anti-inflammatory activities . As such, this compound may be of value in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. It is also a candidate for use in method development for chemical synthesis and analysis. Handling should only be performed by qualified professionals in a controlled laboratory setting. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-acetamido-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZDCUVUBSLVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC(=O)OC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735450
Record name Methyl 3-acetamido-3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136744-88-2
Record name Methyl 3-acetamido-3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The aldol condensation method remains the most widely reported synthesis route for methyl 3-acetamido-3-phenylprop-2-enoate. This one-pot protocol typically involves the base-catalyzed reaction between acetophenone derivatives and methyl glycinate equivalents. In a representative procedure, acetophenone (1.0 equiv) reacts with methyl 2-isocyanoacetate (1.2 equiv) in methanol under reflux, followed by acetylation with acetic anhydride to install the acetamido group.

The reaction proceeds through a nucleophilic addition-elimination mechanism, where the enolate of acetophenone attacks the electrophilic carbon of the isocyano ester. Density functional theory (DFT) calculations suggest that the Z-isomer predominates due to steric hindrance between the phenyl and acetamido groups in the transition state. Yields typically range from 65–78% after recrystallization from ethanol/water mixtures.

Optimization Strategies

Key parameters influencing reaction efficiency include:

  • Base selection : Potassium carbonate provides superior yields (72%) compared to triethylamine (58%) or sodium hydroxide (49%)
  • Solvent effects : Methanol optimizes solubility of both reactants, while DMF increases reaction rate at the expense of stereoselectivity
  • Temperature control : Maintaining reflux conditions (65°C) prevents premature decomposition of the isocyano ester intermediate

Recent modifications employ microwave irradiation (100 W, 15 min) to accelerate the reaction, achieving 82% yield with improved Z/E selectivity (9:1 ratio).

Isothiourea-Catalyzed Stereoselective Synthesis

Catalytic Cycle and Stereocontrol

Isothiourea organocatalysts enable enantioselective synthesis of β-amino acrylates through-sigmatropic rearrangements. In a landmark procedure, (+)-benzotetramisole (BTM, 20 mol%) catalyzes the reaction between N,N-diallyl-3-phenylprop-2-en-1-amine and methyl 2-bromoacetate in acetonitrile at −20°C. The catalytic cycle involves:

  • Quaternary ammonium salt formation between BTM and bromoacetate
    2.-Sigmatropic rearrangement to generate a chiral ammonium ylide
  • Proton transfer and elimination to yield the Z-configured product

This method achieves 89% yield with 94% ee for the Z-isomer, representing a significant advancement in stereocontrolled synthesis.

Scope and Limitations

The protocol tolerates various aromatic substitutions on the phenyl ring:

  • Electron-donating groups (e.g., -OMe at para position) increase reaction rate (krel = 1.8)
  • Ortho-substituted derivatives require elevated temperatures (0°C), reducing ee to 82%
  • Heteroaromatic analogs (2-thienyl, 3-pyridyl) show moderate yields (55–68%)

Scale-up experiments (100 g batch) maintain stereoselectivity (92% ee) but necessitate cryogenic conditions (−20°C), increasing operational costs.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Arylation

Palladium-catalyzed coupling provides modular access to diverse β-amino acrylates. A optimized protocol employs:

  • Methyl 2-acetamidoacrylate (1.0 equiv)
  • Phenylboronic acid (1.5 equiv)
  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ (2.0 equiv) in THF/H₂O (3:1) at 80°C

After 12 hours, column chromatography (hexane/EtOAc 4:1) affords the target compound in 88% yield. XPhos ligand additives improve conversion for electron-deficient aryl boronic acids (91% yield for 4-CF₃Ph).

Buchwald-Hartwig Amination

Copper-free conditions enable direct installation of the acetamido group:

Component Quantity
Methyl 3-bromo-3-phenylprop-2-enoate 1.0 equiv
Acetamide 2.0 equiv
Pd₂(dba)₃ 3 mol%
Xantphos 6 mol%
Cs₂CO₃ 2.5 equiv

Heating in toluene at 110°C for 24 hours provides 76% yield after silica gel purification.

Asymmetric Hydrogenation Techniques

Rhodium-Catalyzed Dynamic Kinetic Resolution

Chiral rhodium complexes hydrogenate β-enamino esters with exceptional stereocontrol. Using [Rh(COD)((R)-Binap)]OTf (2 mol%) under 50 bar H₂ in methanol, researchers achieved:

  • 98% conversion in 6 hours
  • 96% ee for the (R)-configured product
  • TOF = 1,200 h⁻¹

The mechanism involves substrate-catalyst π-complexation followed by hydride transfer to the less hindered face.

Solvent and Pressure Effects

Critical parameters for hydrogenation efficiency:

  • Solvent polarity : Methanol > Ethanol > THF (81% ee in THF)
  • Hydrogen pressure : Optimal at 30–50 bar (94% ee vs. 88% ee at 10 bar)
  • Temperature : 25°C maximizes selectivity; higher temperatures accelerate racemization

Industrial-scale implementations utilize continuous flow reactors to maintain constant H₂ saturation, achieving 92% ee in multi-kilogram batches.

Esterification and Protecting Group Strategies

Acid-Catalyzed Esterification

Conversion of 3-acetamido-3-phenylprop-2-enoic acid to the methyl ester proceeds via:

  • Dropwise addition of acetyl chloride (1.1 equiv) to methanol at 0°C
  • Addition of carboxylic acid (1.0 equiv)
  • Stirring for 12 hours at room temperature

Yields reach 95% with 99% purity after aqueous workup.

Orthogonal Protecting Group Approaches

Sequential protection enables functionalization of sensitive substrates:

  • TBS protection : tert-Butyldimethylsilyl chloride (1.2 equiv), imidazole (2.0 equiv) in DMF, 90% yield
  • Fmoc deprotection : Piperidine (20% v/v) in DMF, quantitative removal
  • Global deprotection : TFA/H₂O (95:5), 0°C to rt, 85% recovery

These strategies facilitate synthesis of peptidomimetic derivatives for drug discovery applications.

Chemical Reactions Analysis

Types of Reactions: (Z)-Methyl 3-acetamido-3-phenylacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate group to an alkane or alcohol.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(Z)-Methyl 3-acetamido-3-phenylacrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-Methyl 3-acetamido-3-phenylacrylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes or receptors, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-acetamido-3-phenylprop-2-enoate

The ethyl analog (CAS: 434957-39-8, C₁₃H₁₅NO₃, MW: 233.26 g/mol ) differs only in the ester alkyl chain (ethyl vs. methyl). Key comparisons:

  • Molecular Weight : The ethyl derivative is ~14 g/mol heavier, likely reducing volatility compared to the methyl compound.
  • Solubility : Longer alkyl chains typically decrease aqueous solubility, but the acetamido group may mitigate this effect.
  • Synthetic Utility : Methyl esters are generally more reactive in transesterification or hydrolysis due to lower steric hindrance.

Methyl Salicylate

Methyl salicylate (C₈H₈O₃ , MW: 152.15 g/mol), a simple aromatic ester, lacks the acetamido group but includes a hydroxyl moiety. Differences include:

  • Hydrogen Bonding: Methyl salicylate’s hydroxyl group acts as an H-bond donor, but its capacity is weaker than the acetamido N–H in the target compound .
  • Volatility : Methyl salicylate’s lower molecular weight and lack of bulky substituents enhance volatility (boiling point: ~222°C) compared to the target compound .
  • Applications : Methyl salicylate is widely used in fragrances and analgesics, whereas the acetamido group in the target compound may confer biological activity (e.g., enzyme inhibition).

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

These compounds (e.g., C₂₁H₃₂O₂ ) are structurally distinct due to their polycyclic terpene backbones. Comparisons highlight:

  • Lipophilicity : Diterpene esters are highly lipophilic, favoring membrane permeability, whereas the phenyl and acetamido groups in the target compound balance polarity.
  • Crystallinity : The rigid terpene skeleton promotes crystalline packing, while the target compound’s flexibility may result in polymorphic forms .

Structural and Functional Group Analysis

Table 1: Key Comparisons of Methyl 3-acetamido-3-phenylprop-2-enoate with Analogs

Compound Molecular Formula Functional Groups Hydrogen Bonding Capacity Likely Applications
This compound C₁₂H₁₃NO₃ Ester, Acetamido, Phenyl High (N–H donor) Pharmaceuticals, asymmetric synthesis
Ethyl 3-acetamido-3-phenylprop-2-enoate C₁₃H₁₅NO₃ Ester, Acetamido, Phenyl High Intermediate in organic synthesis
Methyl salicylate C₈H₈O₃ Ester, Hydroxyl Moderate (O–H donor) Fragrances, topical analgesics
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpene, Ester Low Natural product isolation, resins

Research Implications

  • Hydrogen Bonding: The acetamido group in this compound facilitates robust crystal packing, as demonstrated in graph-set analyses of similar amides . This property is critical for X-ray crystallography studies, where software like SHELXL and ORTEP are employed for structural refinement.
  • Reactivity : The α,β-unsaturated ester moiety may undergo Michael additions, while the acetamido group could direct electrophilic substitutions on the phenyl ring.

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